molecular formula C10H22O4 B12670243 3-(Dimethoxymethyl)-1,1-dimethoxypentane CAS No. 68860-51-5

3-(Dimethoxymethyl)-1,1-dimethoxypentane

Katalognummer: B12670243
CAS-Nummer: 68860-51-5
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: SVZYBMYDBLEYPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dimethoxymethyl)-1,1-dimethoxypentane is an organic compound characterized by its unique structure, which includes multiple methoxy groups attached to a pentane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)-1,1-dimethoxypentane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pentane derivative with dimethoxymethane in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle the large volumes required for commercial production. The use of advanced catalysts and optimized reaction conditions ensures efficient production with minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethoxymethyl)-1,1-dimethoxypentane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(Dimethoxymethyl)-1,1-dimethoxypentane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Researchers use it to study the effects of methoxy groups on biological activity.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(Dimethoxymethyl)-1,1-dimethoxypentane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethoxymethane: A simpler compound with similar methoxy groups but a different backbone structure.

    Dimethoxyethane: Another related compound with a shorter carbon chain.

    Dimethoxymethylsilane: A silicon-containing analog with similar functional groups.

Uniqueness

3-(Dimethoxymethyl)-1,1-dimethoxypentane is unique due to its specific arrangement of methoxy groups and pentane backbone, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

68860-51-5

Molekularformel

C10H22O4

Molekulargewicht

206.28 g/mol

IUPAC-Name

3-(dimethoxymethyl)-1,1-dimethoxypentane

InChI

InChI=1S/C10H22O4/c1-6-8(10(13-4)14-5)7-9(11-2)12-3/h8-10H,6-7H2,1-5H3

InChI-Schlüssel

SVZYBMYDBLEYPG-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC(OC)OC)C(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.